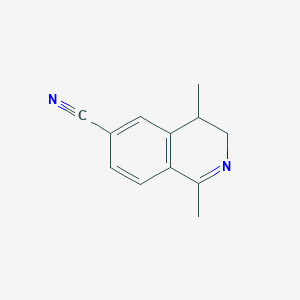![molecular formula C9H16N2O2 B11909881 3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene CAS No. 130492-93-2](/img/structure/B11909881.png)
3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[45]dec-2-ene is a spiro compound characterized by a unique structure that includes an oxa-diazaspirodecane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted spiro compounds.
Applications De Recherche Scientifique
3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), where it binds to the active site of the enzyme and inhibits its activity . This inhibition can modulate various signaling pathways involved in metabolic and inflammatory processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride
- 2,7-Diazaspiro[4.5]decan-1-one hydrochloride
Uniqueness
3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene stands out due to its specific methoxy and methyl substitutions, which confer unique chemical properties and biological activities. These substitutions can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
130492-93-2 |
|---|---|
Formule moléculaire |
C9H16N2O2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
3-methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C9H16N2O2/c1-11-5-3-9(4-6-11)7-8(12-2)10-13-9/h3-7H2,1-2H3 |
Clé InChI |
QXKZARQKWLISIH-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2(CC1)CC(=NO2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B11909802.png)
![1-Oxa-3-azaspiro[5.5]undecane-2,7-dione](/img/structure/B11909814.png)





![8-Chloropyrimido[5,4-d]pyrimidin-2-amine](/img/structure/B11909861.png)

![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde](/img/structure/B11909874.png)




